2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide
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Overview
Description
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C17H18ClNOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a dimethylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate halogenated precursor to form the 4-chlorophenylsulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with 2,4-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)propanamide
- 2-(4-chlorophenyl)sulfanyl-N-cycloheptylpropanamide
Uniqueness
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide is unique due to the presence of the 2,4-dimethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-11-4-9-16(12(2)10-11)19-17(20)13(3)21-15-7-5-14(18)6-8-15/h4-10,13H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCHBPXDWXTYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386540 |
Source
|
Record name | 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-56-3 |
Source
|
Record name | 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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